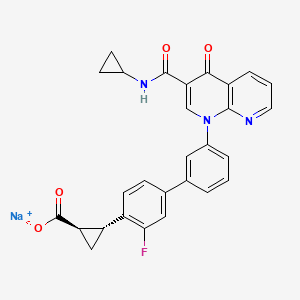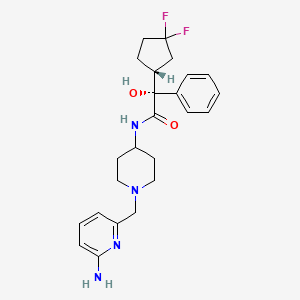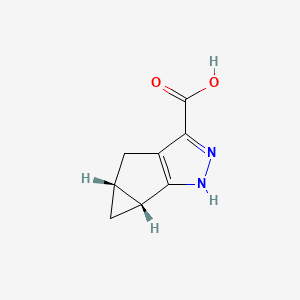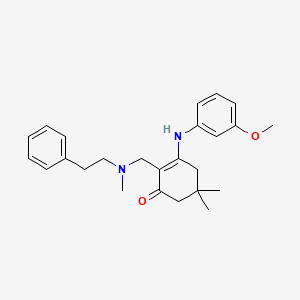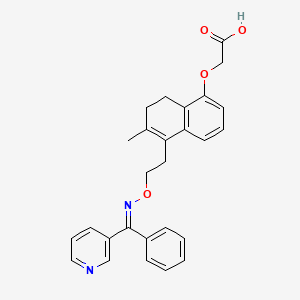
(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Furan Derivatives Synthesis : Research on furan derivatives highlights the influence of substituents on the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans, demonstrating the steric effects and electron-withdrawing characteristics that favor the production of these compounds (Horaguchi et al., 1982).
- Antibacterial Agents : Pyridonecarboxylic acids have been studied for their antibacterial activity, with specific analogues showing promise for further biological studies (Egawa et al., 1984).
Novel Compound Synthesis
- Novel Synthesis Methods : A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting the potential for creating new compounds with significant pharmaceutical relevance, has been developed (Osyanin et al., 2014).
Homolytic Substitution and Supramolecular Assemblies
- Regioselective Homolytic Substitution : Studies on benzo[c][2,7]naphthyridines show regioselective homolytic substitutions that are crucial for synthesizing pyridoacridine alkaloids, demonstrating the compound's utility in complex chemical syntheses (Plodek et al., 2012).
- Supramolecular Assemblies : Research on cocrystals involving cyclohexanetricarboxylic acid and bipyridine homologues illustrates the compound's potential in forming neutral and ionic complexes, highlighting its importance in crystal engineering and material science (Bhogala & Nangia, 2003).
Harmonic Generation and Crystal Engineering
- Harmonic Generation Response : Studies on noncentrosymmetric organic solids, including the discussed compound, have shown a very strong second harmonic generation response, indicating potential applications in nonlinear optics (Zhao et al., 2004).
- Crystal Engineering : Research on the synthesis and assembly of 1,2,4,5-benzenetetracarboxylic acid with pyridine derivatives demonstrates the compound's utility in designing supramolecular assemblies, furthering the field of crystal engineering (Arora & Pedireddi, 2003).
Eigenschaften
CAS-Nummer |
176391-41-6 |
|---|---|
Produktname |
(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid |
Molekularformel |
C27H26N2O4 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
2-[[6-methyl-5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C27H26N2O4/c1-19-12-13-24-23(10-5-11-25(24)32-18-26(30)31)22(19)14-16-33-29-27(20-7-3-2-4-8-20)21-9-6-15-28-17-21/h2-11,15,17H,12-14,16,18H2,1H3,(H,30,31)/b29-27+ |
InChI-Schlüssel |
VSVQEQDGOFPGAT-OHYPFYFLSA-N |
Isomerische SMILES |
CC1=C(C2=C(CC1)C(=CC=C2)OCC(=O)O)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4 |
SMILES |
CC1=C(C2=C(CC1)C(=CC=C2)OCC(=O)O)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |
Kanonische SMILES |
CC1=C(C2=C(CC1)C(=CC=C2)OCC(=O)O)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid ONO 1301 ONO-1301 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



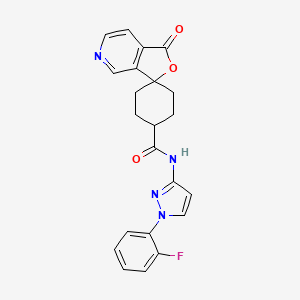
![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)
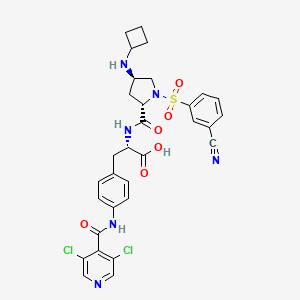
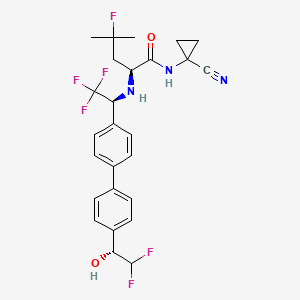
![3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole](/img/structure/B1677231.png)
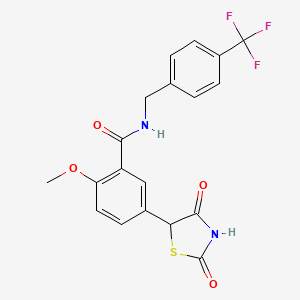
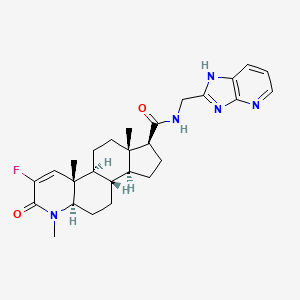
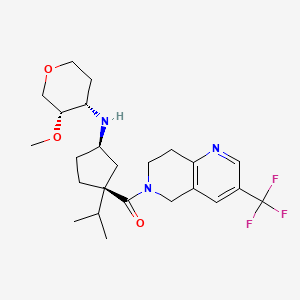
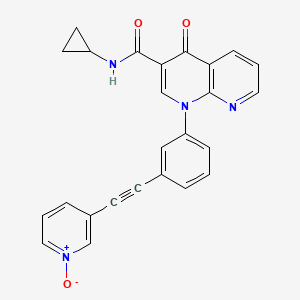
![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)
